molecular formula C10H9BrO3 B029352 Methyl 4-(2-bromoacetyl)benzoate CAS No. 56893-25-5

Methyl 4-(2-bromoacetyl)benzoate

Número de catálogo B029352
Número CAS: 56893-25-5
Peso molecular: 257.08 g/mol
Clave InChI: CHEPDPSMYKFNAN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-(2-bromoacetyl)benzoate is a chemical compound used in various organic synthesis processes. Its structure and properties make it a valuable intermediate in the synthesis of a wide range of chemical products.

Synthesis Analysis

The synthesis of related bromomethyl benzoates involves the reaction of methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions to achieve high yield. This methodology can be adapted for the synthesis of Methyl 4-(2-bromoacetyl)benzoate by adjusting the starting materials accordingly (Bi Yun-mei, 2012).

Molecular Structure Analysis

X-ray analysis and spectroscopic methods are used to determine the molecular structure of related compounds, providing insights into the electronic and spatial configuration crucial for understanding the reactivity of Methyl 4-(2-bromoacetyl)benzoate (V. Vasin et al., 2016).

Chemical Reactions and Properties

The compound participates in various chemical reactions, including bromination, dehydrobromination, and nucleophilic attacks, demonstrating its versatility as a synthetic intermediate. These reactions are influenced by the compound's molecular structure, particularly the bromoacetyl group's position and reactivity (V. Vasin et al., 2016).

Aplicaciones Científicas De Investigación

  • Local Anesthetics and Anti-inflammatory Agents : Methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate derivatives, related to Methyl 4-(2-bromoacetyl)benzoate, have shown potential as local anesthetics and anti-inflammatory agents (Catsoulacos, 1976).

  • Mesomorphic and Fluorescence Properties : Methyl 4-(4-alkoxystyryl)benzoates, which include Methyl 4-(2-bromoacetyl)benzoate, demonstrate mesophase stability and fluorescence properties. The stability enhances with increasing chain length up to C10 (Muhammad et al., 2016).

  • Synthesis of Derivatives : Studies have identified optimal catalysts and condensing agents for synthesizing derivatives like methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, demonstrating the chemical flexibility and synthesis potential of Methyl 4-(2-bromoacetyl)benzoate related compounds (Lou Hong-xiang, 2012).

  • Thermal Reactions in Bulk : Alkali 4-(bromomethyl)benzoate-bromoacetate binary systems, related to Methyl 4-(2-bromoacetyl)benzoate, undergo thermal reactions in bulk, resulting in copolycondensation in the solid state. These reactions are important for understanding the thermal properties of similar compounds (Inoki et al., 1997).

  • Flow Microcalorimeter Testing : The hydrolysis of methyl paraben, a compound similar to Methyl 4-(2-bromoacetyl)benzoate, serves as a test reaction for flow microcalorimeters, aiding in the validation of kinetic and thermodynamic parameters in chemical reactions (O'Neill et al., 2003).

  • Crystal Structures : Studies on methyl 4-bromo-2-(methoxymethoxy)benzoate, related to Methyl 4-(2-bromoacetyl)benzoate, provide insights into crystal structures, crucial for understanding the material properties of these compounds (Suchetan et al., 2016).

Safety And Hazards

“Methyl 4-(2-bromoacetyl)benzoate” is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and that it is harmful if swallowed . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Propiedades

IUPAC Name

methyl 4-(2-bromoacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEPDPSMYKFNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545019
Record name Methyl 4-(bromoacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-bromoacetyl)benzoate

CAS RN

56893-25-5
Record name Methyl 4-(bromoacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(2-bromoacetyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-acetyl-benzoic acid methyl ester (8.4 mmol) in acetic acid (20 mL) was added bromine (8.4 mmol). The reaction was stirred at RT for 2 h over which time the red colour disappeared and an off white precipitate formed. The product was collected by filtration and washed with cold methanol/water (200 mL 1:1) to yield a white powder (55%). 1H NMR (400 MHz, CDCl3) 3.98 (3H, s), 4.20 (2H, s), 8.02 (2H, d, J=8 Hz), 8.18 (2H, d, J=8 Hz).
Quantity
8.4 mmol
Type
reactant
Reaction Step One
Quantity
8.4 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
55%

Synthesis routes and methods II

Procedure details

The starting material, methyl 4-acetylbenzoate, is commercially available. Bromination at the α-position to the ketone is achieved with bromine in acetic acid to provide the desired 4-(2-bromo-acetyl)-benzoic acid methyl ester. Subsequent treatment of 4-(2-bromo-acetyl)-benzoic acid methyl ester with potassium fluoride in the presence of 18-crown-6 at 90° C., provides 4-(2-fluoro-acetyl)-benzoic acid methyl ester after column chromatography. Repeated bromination at the α-position to the ketone is achieved with bromine in acetic acid to provide the desired 4-(2-bromo-2-fluoro-acetyl)-benzoic acid methyl ester. Formation of the thiazole is typically carried out by heating 4-(2-bromo-2-fluoro-acetyl)-benzoic acid methyl ester with 4-methylpiperazine-1-carbothioamide at 70° C. for 2 hours. On cooling, the desired 4-[5-fluoro-2-(4-methyl-piperazin-1-yl)-thiazol-4-yl]-benzoic acid methyl ester precipitates out. Deprotection of the methyl ester is carried out using a lithium hydroxide solution and the desired acid, 4-[5-fluoro-2-(4-methyl-piperazin-1-yl)-thiazol-4-yl]-benzoic acid is generally obtained in good yield as the dihydrochloride salt on workup with hydrochloric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

At 15° C., methyl 4-acetylbenzoate (2.23 g) was dissolved in a hydrobromic acid acetic acid solution (30%, 10 ml). Bromine was gradually added dropwise to the reaction mixture to maintain its temperature at 15° C. After stirring for 10 minutes, the reaction mixture was cooled to 4° C. A mixed solvent of methanol (50 ml) and water (50 ml) was added to the reaction mixture for crystallization, followed by washing with hexane. By the collection through filtration, the title compound (2.29 g, 71%) was obtained as a colorless solid.
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
71%

Synthesis routes and methods IV

Procedure details

4-(Bromoacetyl)benzoic acid (10 g, 41.3 mmol) was dissolved in 75 mL of MeOH and 75 mL of methylene chloride. Trimethylsilyl diazomethane (2.0 M in ether) was slowly added at 0° C. until a yellow color persisted. The volatiles were evaporated to give the title compound. 1H NMR (500 MHz, (CD3OD): 8.18 (d, 2H), 8.16 (d, 2H), 4.68 (s, 2H), 3.96 (s, 3H). LCMS: m/z 258 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2-bromoacetyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2-bromoacetyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(2-bromoacetyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(2-bromoacetyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(2-bromoacetyl)benzoate
Reactant of Route 6
Methyl 4-(2-bromoacetyl)benzoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.